Antifungal Activity Against Candida albicans: Euparin Outperforms Its Maleic Anhydride and Semicarbazide Derivatives
In a direct head-to-head comparison against its own semisynthetic derivatives (maleic anhydride derivative 2 and semicarbazide derivative 3), euparin (1) exhibited the most potent antifungal activity against Candida albicans with an MIC of 7.81 µg/mL and MFC of 15.62 µg/mL [1]. The derivatives showed reduced or undetectable activity in the same assay, confirming that chemical modification of the euparin scaffold diminishes antifungal efficacy.
| Evidence Dimension | Antifungal activity (MIC and MFC) |
|---|---|
| Target Compound Data | Euparin: MIC = 7.81 µg/mL, MFC = 15.62 µg/mL |
| Comparator Or Baseline | Derivatives 2 and 3: no detectable antifungal activity at tested concentrations |
| Quantified Difference | Euparin MIC > 2-fold lower than derivatives (no activity up to 100 µg/mL) |
| Conditions | Broth microdilution assay against Candida albicans |
Why This Matters
For researchers screening natural product antifungals, euparin offers a validated, quantifiable MIC against C. albicans, whereas its close chemical derivatives are inactive, demonstrating that the native benzofuran core is essential for target engagement.
- [1] Zarrinzadeh, G., Tajbakhsh, M., Hosseinzadeh, R., Khalilzadeh, M. A., & Hosseinzadeh, M. (2023). Biological Evaluation and Molecular Docking Study of Euparin and Its Maleic Anhydride and Semicarbazide Derivatives. Polycyclic Aromatic Compounds, 43(1), 1-15. View Source
